Product packaging for Ethyl 3-aminohexanoate hydrochloride(Cat. No.:CAS No. 945419-79-4)

Ethyl 3-aminohexanoate hydrochloride

Cat. No.: B3060872
CAS No.: 945419-79-4
M. Wt: 195.69
InChI Key: RJNLWXVORNLJGW-UHFFFAOYSA-N
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Description

Significance of β-Amino Acid Derivatives in Contemporary Synthetic Strategies

β-Amino acids and their derivatives are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the third carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural alteration imparts unique conformational properties and biological stability, making them highly valuable in medicinal chemistry and materials science. hilarispublisher.comresearchgate.net

The synthesis of enantiopure β-amino acids is a significant area of interest as these compounds are crucial structural components of many biologically active molecules and natural products. cambridge.orgresearchgate.net A key application lies in the construction of peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov When incorporated into peptide chains, β-amino acid residues can induce stable secondary structures, such as helices and turns, even in short sequences. acs.org Crucially, they often confer resistance to enzymatic degradation by proteases, which typically target the peptide bonds of α-amino acids. nih.govresearchgate.net This enhanced stability is a highly desirable trait for developing therapeutic candidates with improved bioavailability and longer half-lives. researchgate.netmdpi.com Consequently, β-amino acid moieties have been successfully integrated into the design of novel bioactive ligands, antimicrobial peptides, and other pharmacologically relevant compounds. nih.govmdpi.com

Role of β-Amino Esters as Versatile Intermediates in Complex Molecule Synthesis

Within the broader family of β-amino acid derivatives, β-amino esters serve as particularly versatile intermediates. The ester functionality provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, while the amino group offers a site for nucleophilic attack or N-alkylation. This dual functionality makes them ideal building blocks for constructing more elaborate molecules.

The synthesis of β-amino esters is often achieved through robust and efficient chemical reactions, most notably the aza-Michael addition, where an amine is added to an α,β-unsaturated ester. organic-chemistry.orgmdpi.com Other methods, such as Mannich-type reactions, also provide reliable routes to these compounds. organic-chemistry.org The versatility of these synthetic methods allows for the creation of a diverse library of β-amino esters with various substitution patterns.

These compounds are not only precursors to β-amino acids but are also pivotal in the synthesis of polymers. For instance, the Michael addition of amines to acrylates is the foundational reaction for producing poly(β-amino esters) (PBAEs), a class of biodegradable and pH-responsive polymers with significant applications in drug delivery and gene therapy. nih.gov The presence of both the amino and ester groups within the polymer backbone allows for fine-tuning of its physical and chemical properties. nih.gov In essence, β-amino esters like Ethyl 3-aminohexanoate hydrochloride represent a bridge, connecting simple starting materials to complex, high-value molecules, from bioactive peptides to advanced functional polymers. rsc.org

Properties of this compound

The following table summarizes the key chemical properties and identifiers for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₈ClNO₂ chemscene.com
Molecular Weight 195.69 g/mol chemscene.com
CAS Number 945419-79-4 chemscene.com
Physical Form Solid
InChI Key RJNLWXVORNLJGW-UHFFFAOYSA-N
SMILES String Cl.CCCC(N)CC(=O)OCC
MDL Number MFCD13193896

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO2 B3060872 Ethyl 3-aminohexanoate hydrochloride CAS No. 945419-79-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-aminohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-3-5-7(9)6-8(10)11-4-2;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNLWXVORNLJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945419-79-4
Record name Hexanoic acid, 3-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945419-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Ethyl 3 Aminohexanoate Hydrochloride

Esterification Pathways for β-Amino Acidsmdpi.comnih.gov

The esterification of β-amino acids like 3-aminohexanoic acid presents unique challenges compared to simple carboxylic acids. This is primarily due to their zwitterionic nature in solution, where the presence of both a basic amino group and an acidic carboxyl group can complicate the reaction. nih.gov Effective esterification requires conditions that favor the reaction at the carboxyl group while preventing unwanted side reactions at the amino group.

Direct Esterification Approachesmdpi.com

Direct esterification methods aim to convert the carboxylic acid to an ester in a single step, often using highly reactive reagents. One effective method for preparing β-amino ester hydrochloride salts involves the use of thionyl chloride (SOCl₂) in ethanol (B145695). mdpi.com In this procedure, thionyl chloride is added to cold ethanol, which generates ethyl chloroformate and HCl in situ. The β-amino acid is then added to this solution. The reaction mixture is typically stirred at low temperature initially, then at room temperature, and finally heated under reflux to ensure completion. mdpi.com The solvent is subsequently evaporated under reduced pressure to yield the crude ethyl 3-aminohexanoate hydrochloride, which can be purified by recrystallization. mdpi.com This approach is efficient, with yields often reported to be high (ranging from 76% to 98% for similar compounds). mdpi.com

Acid-Catalyzed Esterification with Hydrochloric Acidscielo.brmasterorganicchemistry.com

Acid-catalyzed esterification, commonly known as Fischer esterification, is a well-established method for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.compearson.com For amino acids, this reaction is typically performed by refluxing the amino acid in an alcohol (in this case, ethanol) that has been saturated with dry hydrogen chloride (HCl) gas. scielo.br

The mechanism involves several equilibrium steps. The HCl serves two critical functions:

Catalysis : It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. masterorganicchemistry.compearson.com

Protection : It protonates the amino group, forming an ammonium (B1175870) salt (the hydrochloride). This prevents the amino group from acting as a nucleophile and engaging in side reactions, such as amide formation.

The reaction is driven to completion by using a large excess of the alcohol, which also acts as the solvent. masterorganicchemistry.com After the reflux period, the excess ethanol and HCl are removed under reduced pressure to yield the ethyl ester hydrochloride salt. scielo.br

Chemoenzymatic and Biocatalytic Synthesis of Chiral Ethyl 3-Aminohexanoate Derivativesmdpi.comnih.gov

Modern synthetic chemistry increasingly relies on chemoenzymatic and biocatalytic methods to produce enantiomerically pure compounds. researchgate.net These approaches offer high selectivity under mild reaction conditions, presenting a green alternative to traditional chemical methods. mdpi.comnovanet.ca For the synthesis of chiral ethyl 3-aminohexanoate, key strategies include the use of engineered enzymes for stereoselective amination and the asymmetric hydrogenation of prochiral precursors.

Application of Engineered ω-Transaminases for Stereoselective Aminationmdpi.comnih.gov

ω-Transaminases (ω-TAs) are powerful biocatalysts that facilitate the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes, which are dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), operate through a "ping-pong-bi-bi" kinetic mechanism. mdpi.comnih.gov The process involves the transfer of an amino group from an amino donor (like isopropylamine (B41738) or L-alanine) to the enzyme's PLP cofactor, which then transfers it to a ketone substrate (the amino acceptor), thereby regenerating the enzyme for the next catalytic cycle. mdpi.com

The synthesis of chiral ethyl 3-aminohexanoate can be achieved via the stereoselective amination of its corresponding β-keto ester precursor, ethyl 3-oxohexanoate (B1246410). However, natural ω-TAs often exhibit limited activity towards bulky substrates like β-ketoesters. nih.gov Consequently, protein engineering has been employed to modify the enzyme's active site, enhancing its ability to accept these larger molecules. For instance, research has focused on engineering the ω-TA from Vibrio fluvialis (Vfat) for the synthesis of other β-amino esters. dovepress.com Through techniques like directed evolution and site-saturation mutagenesis, variants with significantly improved activity have been developed. dovepress.com

Table 1. Examples of Engineered ω-Transaminase Mutations for Improved Activity on Bulky Ketoesters
Enzyme SourceTarget Substrate TypeKey MutationsReported ImprovementReference
Vibrio fluvialis (Vfat)β-KetoesterF19W/W57F/F85A/R88K/V153A/K163F/I259V/R415F60-fold increase in initial reaction velocity mdpi.comdovepress.com
Arthrobacter sp.Pro-sitagliptin ketoneMultiple mutations through directed evolutionEnabled industrial-scale production of sitagliptin (B1680988) with a 13% increase in overall yield and 19% reduction in waste. nih.gov

Asymmetric Hydrogenation of β-Keto Ester Precursors (e.g., Ethyl 3-Oxohexanoate)mdpi.comnih.gov

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for creating chiral molecules. nih.gov This method can be applied to the synthesis of chiral precursors for ethyl 3-aminohexanoate. The direct asymmetric hydrogenation of the β-keto ester, ethyl 3-oxohexanoate, using chiral transition metal catalysts (typically based on ruthenium, rhodium, or iridium) primarily yields the corresponding chiral β-hydroxy ester, (S)- or (R)-ethyl 3-hydroxyhexanoate. tudelft.nl

To obtain the desired β-amino ester, a subsequent chemical transformation (e.g., a Mitsunobu reaction followed by hydrolysis) would be necessary. Alternatively, a more direct chemo-catalytic route is asymmetric reductive amination. In this process, the β-keto ester reacts with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent (H₂). The reaction proceeds through the in situ formation of an enamine or imine intermediate, which is then hydrogenated with high stereocontrol. mdpi.com Chiral ligands such as BINAP, PhTRAP, or various phosphine-based ligands are crucial for inducing enantioselectivity. mdpi.commdpi.com

Table 2. Catalyst Systems for Asymmetric Hydrogenation of C=O and C=N Bonds
Catalyst PrecursorChiral LigandSubstrate TypeEnantiomeric Excess (e.e.) AchievedReference
[Ir(COD)Cl]₂tetraMe-BITIOP (L4)1-Aryl-3,4-dihydroisoquinoline (C=N bond)Up to 94% mdpi.com
[RuCl₂(p-cymene)]₂(R,R)-(S,S)-PhTRAP3-Substituted benzisoxazoleUp to 57% mdpi.com
Ru-complexChiral diamine-diphosphine2,3-Disubstituted flavanones (C=O bond)Up to 94% dicp.ac.cn

Optimization of Biocatalytic Reaction Conditions for Ethyl 3-Aminohexanoate Productionresearchgate.netdtu.dk

The efficiency of a biocatalytic process, such as the ω-transaminase-catalyzed synthesis of ethyl 3-aminohexanoate, is highly dependent on various reaction conditions. researchgate.net Optimization of these parameters is crucial for maximizing product yield, conversion rates, and enantioselectivity, making the process viable for industrial application. mdpi.comnovanet.ca

Key parameters that require optimization include:

Temperature : Enzymes have an optimal temperature range for activity. While higher temperatures can increase reaction rates, excessive heat can lead to enzyme denaturation and loss of activity. researchgate.netceon.rs

pH : The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and the substrates themselves, thereby influencing catalytic efficiency. dtu.dk

Substrate and Amino Donor Concentration : High substrate concentrations can lead to substrate inhibition, reducing the reaction rate. The molar ratio of the amino donor to the keto-ester substrate must also be optimized to shift the reaction equilibrium towards product formation. researchgate.net

Enzyme Loading : The amount of enzyme used directly impacts the reaction rate. However, using excessive amounts of the biocatalyst can be uneconomical. researchgate.net

Methodologies such as Response Surface Methodology (RSM) are often employed to systematically study the effects of these variables and their interactions to identify the optimal reaction conditions. researchgate.netresearchgate.net

Table 3. Key Parameters for Optimization in Biocatalytic Synthesis
ParameterGeneral Effect on ReactionOptimization GoalReference
TemperatureAffects reaction rate and enzyme stability.Find the highest temperature that maintains enzyme stability for the duration of the reaction. researchgate.net
pHInfluences enzyme structure and the charge of substrates/cofactors.Identify the pH at which the enzyme exhibits maximum activity and stability. dtu.dk
Alcohol to Acid Molar RatioA higher ratio of the nucleophile (alcohol/amino donor) can drive the equilibrium toward product formation.Use a sufficient excess to maximize conversion without causing issues with downstream processing or inhibition. researchgate.net
Enzyme Loading (% w/w)Higher loading increases the initial reaction rate.Balance reaction speed with the cost of the biocatalyst. researchgate.net

Multi-Step Synthetic Routes Incorporating this compound

A common and practical synthetic pathway to this compound involves a two-step process starting from the corresponding β-keto ester, ethyl 3-oxohexanoate. This route is advantageous due to the commercial availability of the starting materials and the generally good yields of the reactions.

The first step is the synthesis of the precursor, ethyl 3-oxohexanoate. While this compound is commercially available, it can also be synthesized through various methods, one of which involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride in the presence of pyridine. The resulting intermediate is then refluxed in ethanol to yield ethyl 3-oxohexanoate.

The second and key step is the conversion of ethyl 3-oxohexanoate to Ethyl 3-aminohexanoate. This transformation is typically achieved through reductive amination. This reaction involves the formation of an imine or enamine intermediate from the ketone, which is then reduced in situ to the corresponding amine. The reaction is generally carried out in the presence of a reducing agent and an ammonia source. The final product is then isolated as the hydrochloride salt.

A variety of reducing agents and catalytic systems can be employed for the reductive amination of β-keto esters. These include, but are not limited to, catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under a hydrogen atmosphere. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be utilized. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, and asymmetric reductive amination can be employed to obtain specific enantiomers of the final product.

For instance, iridium-catalyzed asymmetric reductive amination of ketones has been demonstrated to provide chiral amines with high enantioselectivity. While a specific application to ethyl 3-oxohexanoate is not extensively detailed in readily available literature, the general principles of this methodology could be applied. Such processes often utilize a chiral phosphine (B1218219) ligand in combination with an iridium precursor.

Step 1: Synthesis of Ethyl 3-Oxohexanoate

Step 2: Reductive Amination to this compound

Below is a table summarizing typical reaction parameters for this synthetic route.

StepReactantsReagents/CatalystsSolventReaction ConditionsProduct
1Meldrum's acid, Butyryl chloridePyridineDichloromethane (B109758)Cooled, then room temperatureIntermediate
1aIntermediate-EthanolRefluxEthyl 3-oxohexanoate
2Ethyl 3-oxohexanoateAmmonia, H₂, Pd/CEthanolPressurized H₂ atmosphereEthyl 3-aminohexanoate
2aEthyl 3-aminohexanoateHCl--This compound

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purity of both the intermediate, ethyl 3-oxohexanoate, and the final product, this compound, is critical for their use in subsequent synthetic steps. A variety of purification and isolation techniques are employed to achieve the desired level of purity.

Purification of Ethyl 3-Oxohexanoate:

The crude ethyl 3-oxohexanoate obtained from the reaction of Meldrum's acid and butyryl chloride is typically an oil. The primary method for its purification is distillation under reduced pressure (vacuum distillation) . This technique is suitable for liquid compounds that are thermally stable but have high boiling points at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for its separation from less volatile impurities without decomposition.

Prior to distillation, a simple work-up procedure is usually performed. This involves washing the reaction mixture with a dilute acid solution (e.g., hydrochloric acid) to remove any remaining pyridine, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water before the solvent is evaporated.

Purification of this compound:

The final product, this compound, is a solid. The most common method for its purification is recrystallization . This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For amine hydrochlorides, which are salts, polar solvents are generally effective. Common solvent systems for the recrystallization of similar compounds include ethanol, methanol, isopropanol, or mixtures of these alcohols with ethers like diethyl ether or with hydrocarbons like hexane (B92381) to induce precipitation. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

For acidic or basic compounds, crystallization of the salt form can be an effective purification strategy. In the case of Ethyl 3-aminohexanoate, its conversion to the hydrochloride salt not only facilitates handling and storage but also provides an opportunity for purification through recrystallization.

In cases where recrystallization does not provide sufficient purity, or for the separation of closely related compounds, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). For amino esters, a polar stationary phase like silica gel is often used, with a mobile phase of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane and methanol. The separation can be monitored by techniques like Thin Layer Chromatography (TLC).

The following table summarizes the purification techniques for the key compounds in the synthesis of this compound.

CompoundInitial StatePrimary Purification MethodKey Parameters/Solvents
Ethyl 3-oxohexanoateCrude OilVacuum DistillationReduced pressure, appropriate temperature range
This compoundCrude SolidRecrystallizationEthanol, Isopropanol, or mixtures with ethers/hydrocarbons

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Aminohexanoate Hydrochloride

Nucleophilic Reactivity of the Amino Group in Ethyl 3-Aminohexanoate Hydrochloride

The primary amino group in ethyl 3-aminohexanoate is the molecule's primary center of nucleophilicity. However, in its hydrochloride salt form, the nitrogen atom exists as an ammonium (B1175870) cation (R-NH₃⁺), which lacks a lone pair of electrons and is therefore not nucleophilic. For the amino group to exhibit its characteristic nucleophilic reactivity, it must be deprotonated by a base to generate the free amine (R-NH₂).

Once deprotonated, the nitrogen atom's lone pair of electrons can readily attack electron-deficient centers (electrophiles). This reactivity is fundamental to many of the transformations the molecule can undergo. The nucleophilic character of the amino group allows it to participate in a wide range of bond-forming reactions, including substitutions and additions. For instance, it can react with alkyl halides in Sₙ2 reactions or with carbonyl compounds, such as aldehydes and ketones, to form imines.

Ester Cleavage and Transesterification Reactions

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis (ester cleavage) and transesterification.

Ester Cleavage (Hydrolysis): Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Alkaline Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), is used. wikipedia.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. The resulting hexanoic acid derivative is immediately deprotonated by the ethoxide to form a stable carboxylate salt and ethanol (B145695). wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction and represents the reverse of Fischer esterification. wikipedia.org It requires a strong acid catalyst and an excess of water to drive the equilibrium toward the formation of the carboxylic acid and ethanol. libretexts.org

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.gov The process involves the substitution of the original alkoxy group (ethoxy) with a new one from the reacting alcohol. The presence of the amino group within the same molecule can potentially catalyze this process, especially in poly(β-amino ester) systems. nih.gov Research on β-keto esters has shown that transesterification can be a highly selective process. nih.gov

Table 1: Representative Ester Group Reactions
Reaction TypeReagentsProduct(s)Mechanism
Alkaline Hydrolysis NaOH, H₂O3-Aminohexanoate salt, EthanolNucleophilic Acyl Substitution
Acidic Hydrolysis H₃O⁺, H₂O (excess)3-Aminohexanoic acid, EthanolNucleophilic Acyl Substitution
Transesterification R'-OH, Acid or Base CatalystEthyl 3-aminohexanoate, EthanolNucleophilic Acyl Substitution

Cyclization Reactions Mediated by this compound

The bifunctional nature of ethyl 3-aminohexanoate allows it to undergo intramolecular cyclization reactions, where the nucleophilic amino group attacks the electrophilic ester carbonyl carbon. As a β-amino ester, the most significant cyclization product is a β-lactam, a four-membered cyclic amide. wikipedia.org

This transformation typically requires specific conditions to facilitate the ring closure. The Breckpot β-lactam synthesis, for example, utilizes a Grignard reagent to promote the cyclization of β-amino acid esters. wikipedia.org The process begins with the deprotonation of the amino group by a strong base. The resulting amide anion then acts as an intramolecular nucleophile, attacking the ester carbonyl to form a strained four-membered ring, expelling the ethoxide leaving group. The formation of β-lactams is a well-established synthetic route, though ring strain makes them more susceptible to hydrolysis than larger lactams or linear amides. wikipedia.orgnih.gov While other cyclizations are possible, the formation of the thermodynamically stable five- or six-membered rings is not possible from this specific β-amino ester through simple intramolecular amidation. However, multicomponent reactions involving amino alcohols and other ketones can lead to the formation of more complex bicyclic γ-lactam systems. mdpi.com

Derivatization Strategies for Ethyl 3-Aminohexanoate

The presence of the primary amino group serves as a versatile handle for a wide range of derivatization strategies, allowing for the synthesis of numerous functionalized molecules.

One of the most common and important reactions of the amino group is acylation to form an amide bond. After neutralization of the hydrochloride salt with a base, the free primary amine readily reacts with various acylating agents. This reaction is central to peptide synthesis and the creation of many pharmaceuticals. whiterose.ac.ukorganic-chemistry.org Common methods for amide formation include:

Reaction with Acid Chlorides: The amine attacks the highly electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion and a proton to yield the amide.

Reaction with Acid Anhydrides: Similar to the reaction with acid chlorides, the amine attacks a carbonyl carbon of the anhydride, with a carboxylate ion acting as the leaving group.

Coupling with Carboxylic Acids: Direct reaction with a carboxylic acid requires the use of a coupling reagent (e.g., carbodiimides) to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

Table 2: Examples of Amide Formation Reactions
Acylating AgentGeneral StructureResulting Amide Derivative of Ethyl 3-Aminohexanoate
Acetyl Chloride CH₃COClEthyl 3-(acetylamino)hexanoate
Benzoic Anhydride (C₆H₅CO)₂OEthyl 3-(benzamido)hexanoate
Propanoic Acid CH₃CH₂COOHEthyl 3-(propanamido)hexanoate (Requires coupling agent)

Beyond amide formation, the amino group can be modified using various derivatization reagents, often to introduce specific functionalities or to tag the molecule for analytical purposes. actascientific.com These derivatization strategies are crucial in fields like chromatography and metabolomics for enhancing detection and separation. nih.gov

Common derivatizing agents for primary amines include:

Dansyl Chloride (DNS-Cl): Reacts with the amino group to produce highly fluorescent sulfonamide derivatives, enabling sensitive detection.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms a carbamate (B1207046) derivative that is UV-active, widely used in solid-phase peptide synthesis and for analytical quantification. nih.gov

Diethyl Ethoxymethylenemalonate (DEEMM): A reagent used for derivatizing amino compounds for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 3: Common Derivatization Strategies for the Amino Group
Derivatizing AgentReagent ClassFunctional Group IntroducedPrimary Use
Dansyl Chloride Sulfonyl ChlorideDansyl (fluorescent)Fluorescence Detection
FMOC-Cl ChloroformateFMOC (UV-active)HPLC-UV Detection, Peptide Synthesis
DEEMM Malonate DerivativeDEEMM adductLC-MS Analysis

Strategic Applications in Advanced Chemical Synthesis

Utility of Ethyl 3-Aminohexanoate Hydrochloride as a Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, primarily due to its structure as a β-amino ester. This arrangement of functional groups is particularly conducive to the formation of heterocyclic ring systems, which are core components of many biologically active compounds. The primary application of this and similar β-amino esters is in the synthesis of substituted piperidones.

Through intramolecular cyclization, a process known as lactamization, Ethyl 3-aminohexanoate can be converted into a six-membered heterocyclic ring, specifically a substituted piperidin-2-one. Piperidones are crucial intermediates in the synthesis of the broader piperidine (B6355638) class of compounds, which are ubiquitous in natural products and pharmaceuticals. dtic.mil The synthesis of piperidone derivatives is a significant area of research, as these scaffolds exhibit a wide range of biological activities and serve as precursors for drug candidates. researchgate.net The propyl group at the 3-position of the aminohexanoate chain provides a specific substitution pattern on the resulting piperidone ring, allowing for the creation of precisely structured target molecules.

Contribution to the Synthesis of β-Lactam Antibiotic Precursors

The β-lactam (2-azetidinone) ring is the defining structural feature of some of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems. β-Amino acids and their corresponding esters are fundamental precursors for the construction of this strained four-membered ring. nih.gov Ethyl 3-aminohexanoate, as a β-amino ester, is a suitable starting material for the synthesis of monocyclic β-lactam precursors. nih.gov The general synthetic strategy involves the cyclization between the nitrogen of the amino group and the carbonyl carbon of the ester (or the corresponding carboxylic acid after hydrolysis).

This transformation is often achieved through methods like the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine, or other cyclocondensation reactions that form the C3-C4 bond of the ring. nih.govorganic-chemistry.org Furthermore, the synthesis of carbapenems, a potent class of β-lactam antibiotics, relies on precursors that can establish the fused ring system. nih.gov The core structure of Ethyl 3-aminohexanoate can be elaborated and cyclized to form intermediates suitable for the synthesis of C1-substituted carbapenems, which are designed to have improved biological profiles. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from Ethyl 3-aminohexanoate

ScaffoldRing SizeClass of CompoundSynthetic Process
Piperidin-2-one 6-memberedLactamIntramolecular Cyclization
β-Lactam (2-Azetidinone) 4-memberedLactamCyclocondensation

Applications in the Preparation of Pharmaceutical Intermediates

The utility of this compound extends to the preparation of key pharmaceutical intermediates. Its ability to form substituted piperidine scaffolds is of particular importance. dtic.milresearchgate.net The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with biological targets. nih.gov

By serving as a precursor to specific piperidone derivatives, this compound facilitates the synthesis of molecules with potential therapeutic applications. researchgate.net For example, substituted piperidines are being investigated as σ1 receptor ligands with antiproliferative properties for cancer treatment. nih.gov The synthesis of these complex piperidine derivatives often begins with simpler, functionalized precursors like Ethyl 3-aminohexanoate, which allow for the controlled introduction of desired substituents and stereochemistry.

Integration into Prodrug Design and Synthesis Methodologies

Prodrug design is a critical strategy in drug development used to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or instability. nih.gov this compound possesses two key functional groups—a primary amine and an ethyl ester—that can serve as handles for the attachment of promoieties in a prodrug strategy.

The primary amine can be acylated or otherwise modified to create a linkage that is cleaved in vivo to release the active compound. Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with a promoiety designed to enhance pharmacokinetic properties. nih.gov Amino acids and their esters are frequently used to create prodrugs of other therapeutic agents to improve their absorption via amino acid transporters. nih.gov While not a prodrug itself, the chemical functionalities inherent in Ethyl 3-aminohexanoate are archetypal of the building blocks used in such synthesis methodologies, where molecules are designed to be metabolized in a controlled manner to release an active agent. scielo.br

Table 3: Functional Groups of Ethyl 3-aminohexanoate for Prodrug Synthesis

Functional GroupPositionPotential ModificationPurpose of Modification
**Primary Amine (-NH₂) **C3Acylation (Amide formation)Improve lipophilicity, targeted release
Ethyl Ester (-COOEt) C1TransesterificationEnhance solubility, improve transport

Stereochemical Control and Chiral Purity in Ethyl 3 Aminohexanoate Hydrochloride Research

Enantioselective Synthesis and Chiral Resolution Techniques

The preparation of enantiomerically pure or enriched ethyl 3-aminohexanoate can be achieved through two primary strategies: enantioselective synthesis, where the desired stereoisomer is formed preferentially, or through the resolution of a racemic mixture. wikipedia.org

Enantioselective Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org For β-amino esters like ethyl 3-aminohexanoate, several enantioselective methodologies can be conceptually applied. These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction. hilarispublisher.com

One potential route is the asymmetric hydrogenation of a suitable prochiral enamine precursor. The choice of a chiral phosphine (B1218219) ligand, such as those based on DuPHOS or BINAP, complexed with a transition metal like rhodium or ruthenium, can direct the addition of hydrogen to one face of the double bond, leading to a high enantiomeric excess of one enantiomer. researchgate.net

Another approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, ethyl hex-2-enoate. This reaction, when catalyzed by a chiral Lewis acid or a chiral organocatalyst, can proceed with high enantioselectivity. The catalyst coordinates to the substrate, creating a chiral environment that favors the attack of the amine from a specific direction.

Chiral Resolution Techniques:

Chiral resolution is a well-established method for separating a racemic mixture of ethyl 3-aminohexanoate into its individual enantiomers. wikipedia.org The most common approach is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of ethyl 3-aminohexanoate can be recovered by treating the diastereomeric salt with a base to remove the resolving agent.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphorsulfonic acid

The efficiency of a particular resolving agent depends on the specific interactions between the agent and the enantiomers of ethyl 3-aminohexanoate, and often requires empirical screening to find the optimal conditions.

Resolution TechniquePrincipleKey Considerations
Diastereomeric Salt Formation Reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities.Choice of resolving agent and solvent system is crucial for efficient separation.
Enzymatic Resolution Use of an enzyme (e.g., a lipase) that selectively reacts with one enantiomer of the racemate.The unreacted enantiomer can be recovered with high enantiomeric purity.
Chiral Chromatography Direct separation of enantiomers on a chiral stationary phase (CSP) via high-performance liquid chromatography (HPLC).Can be used for both analytical and preparative-scale separations.

Impact of Stereoisomerism on Chemical Transformations

The stereochemistry at the C3 position of ethyl 3-aminohexanoate hydrochloride has a profound influence on its behavior in chemical reactions, particularly those that are stereoselective or stereospecific. masterorganicchemistry.com When used as a chiral building block in organic synthesis, the absolute configuration of the starting material dictates the stereochemistry of the final product.

For instance, in the synthesis of more complex molecules, the amino group of a single enantiomer of ethyl 3-aminohexanoate can be used to direct the stereochemical outcome of a subsequent reaction at a neighboring position. This is often achieved through the formation of a cyclic intermediate, where the stereocenter of the aminohexanoate derivative biases the approach of a reagent from a particular face.

The stereoisomerism also plays a critical role in intramolecular reactions. For example, if the ester group were to be involved in a cyclization reaction with a substituent introduced elsewhere in the molecule, the stereochemistry at C3 would determine the relative stereochemistry of the newly formed ring system.

Reaction TypeImpact of StereoisomerismExample
Diastereoselective Reactions The existing stereocenter influences the formation of a new stereocenter, leading to a diastereomeric excess of one product.An alkylation of the enolate derived from a protected form of one enantiomer of ethyl 3-aminohexanoate.
Intramolecular Cyclizations The stereochemistry of the starting material determines the relative stereochemistry of the cyclic product.Formation of a lactam from a derivative of ethyl 3-aminohexanoate.
Kinetic Resolution In reactions with chiral reagents or catalysts, one enantiomer may react faster than the other, allowing for their separation.Acylation of racemic ethyl 3-aminohexanoate with a chiral acylating agent in the presence of a lipase.

Methods for Assessing Enantiomeric Excess in Chiral Ethyl 3-Aminohexanoate

Determining the enantiomeric excess (e.e.) of a sample of ethyl 3-aminohexanoate is crucial to ensure its chiral purity. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is one of the most powerful and widely used methods for separating and quantifying enantiomers. heraldopenaccess.usphenomenex.com The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. yakhak.org For amino esters like ethyl 3-aminohexanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is critical for achieving good separation. yakhak.org

A related compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103), has been successfully resolved using a chiral reverse-phase HPLC method, demonstrating the applicability of this technique to similar structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents:

NMR spectroscopy, in its standard form, cannot distinguish between enantiomers. wikipedia.org However, by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), it becomes possible to differentiate them by NMR. wikipedia.org For ethyl 3-aminohexanoate, the amino group can be reacted with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. wikipedia.org The signals of these diastereomers, particularly those of protons or fluorine atoms close to the newly formed stereocenter, will have different chemical shifts in the NMR spectrum, allowing for the determination of their relative integration and thus the enantiomeric excess.

Another NMR-based approach is the use of chiral solvating agents (CSAs). acs.orgacs.orgnih.gov These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of the e.e. without the need for chemical modification of the analyte.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High accuracy, sensitivity, and reproducibility. Can be used for preparative separation.Requires specialized and often expensive chiral columns. Method development can be time-consuming.
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinct NMR spectra.Can be performed with a standard NMR spectrometer. Provides structural information.Requires chemical derivatization, which can be incomplete or cause racemization. The CDA must be enantiomerically pure. wikipedia.org
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes that induce chemical shift differences.Non-destructive. No chemical modification of the analyte is needed.The induced chemical shift differences can be small, requiring high-field NMR.

Advanced Spectroscopic and Analytical Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like ethyl 3-aminohexanoate hydrochloride. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would be utilized to identify all unique proton signals. The spectrum would be expected to show distinct peaks for the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, the protons on the aliphatic hexanoate (B1226103) chain, and the proton attached to the nitrogen atom of the amino group. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for a complete assignment of the proton framework.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the hexanoate backbone. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could further be employed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular weight is 195.69 g/mol .

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺) for the free base (ethyl 3-aminohexanoate) would be expected at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For ethyl 3-aminohexanoate, characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the carbon-carbon bonds in the hexanoate chain, and loss of the amino group. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key functional groups. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the amino group in its hydrochloride salt form would be evidenced by broad absorption bands in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺). Additionally, C-H stretching vibrations for the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹, and C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Structure Determination

To perform X-ray crystallography on this compound, a single crystal of high quality is required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would reveal the exact conformation of the hexanoate chain, the orientation of the ethyl ester group, and the geometry of the ammonium group. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion, that stabilize the crystal lattice.

Chromatographic Techniques for Purity Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of a compound's purity and the monitoring of the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For this compound, an HPLC method would be developed to assess its purity. A common approach would involve reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to improve peak shape). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Commercial sources often specify a purity of ≥97.0% for this compound as determined by HPLC.

Table 1: Illustrative HPLC Purity Analysis Data

Parameter Value
Compound This compound
Purity ≥97.0%

| Technique | High-Performance Liquid Chromatography |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures and for the trace-level quantification of compounds. In the context of research involving this compound, LC-MS/MS would be employed to monitor its consumption during a chemical reaction and to identify the formation of products and byproducts. The liquid chromatograph separates the components of the reaction mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratios. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for reaction optimization and mechanistic studies.

Table 2: Compound Names Mentioned

Compound Name
This compound
Ethyl 3-aminohexanoate
Acetonitrile

Theoretical and Computational Chemistry Studies of Ethyl 3 Aminohexanoate Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, offer profound insights into the electronic structure and potential reactivity of molecules. These methods are foundational for understanding a molecule's behavior from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. acs.org It is particularly effective for determining optimized molecular geometries and a range of electronic properties with a good balance of accuracy and computational cost. nih.gov For Ethyl 3-aminohexanoate hydrochloride, DFT calculations would be employed to predict the most stable three-dimensional arrangement of its atoms and to analyze its electronic characteristics.

The process begins with the construction of an initial molecular geometry of the ethyl 3-aminohexanoate cation and the chloride anion. A DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would then be performed to find the lowest energy conformation of the molecule. researchgate.net This geometry optimization would yield precise information on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a variety of electronic properties can be calculated. The distribution of electron density can be analyzed through population analysis, revealing partial atomic charges and identifying electrophilic and nucleophilic sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net Other properties, such as the dipole moment, polarizability, and ionization potential, can also be computed to build a comprehensive electronic profile of the molecule. nih.govresearchgate.net

Illustrative Data from DFT Calculations

The following table represents the type of data that would be generated from DFT calculations on Ethyl 3-aminohexanoate. These are not experimental values but are illustrative of typical computational outputs.

ParameterPredicted Value
Geometric Parameters
C=O Bond Length~1.21 Å
C-N Bond Length~1.48 Å
C-C-N Bond Angle~110°
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment~4.5 D

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. nih.gov For this compound, this could involve studying reactions such as ester hydrolysis, nucleophilic substitution at the amino group, or cyclization reactions.

To model a reaction mechanism, researchers identify the reactant(s), product(s), and any intermediates. DFT is then used to locate the transition state (TS) for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Illustrative Reaction Coordinate Data

This table illustrates the kind of energetic data that would be obtained from a DFT study of a hypothetical reaction, such as the first step of base-catalyzed ester hydrolysis.

SpeciesRelative Energy (kcal/mol)
Reactants (Ethyl 3-aminohexanoate + OH⁻)0.0
Transition State+15.2
Intermediate-8.5

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions.

For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape. The ethyl and propyl side chains can rotate around various single bonds, leading to a multitude of possible shapes (conformers). An MD simulation, typically performed in a simulated solvent environment like water, would track the trajectory of the molecule over nanoseconds or longer. Analysis of this trajectory would reveal the most populated (lowest energy) conformations and the dynamics of transitions between them.

Furthermore, MD simulations can provide detailed information about intermolecular interactions. The simulation would explicitly model the interactions between the ethyl 3-aminohexanoate cation, the chloride anion, and the surrounding solvent molecules. By calculating radial distribution functions, for example, one could characterize the solvation shell around the charged amino group and the polar ester group, as well as the ion pairing behavior with the chloride anion.

Structure-Reactivity Relationships Derived from Computational Analysis

The ultimate goal of these computational studies is to establish clear relationships between the molecule's structure and its chemical reactivity. By integrating the findings from both quantum chemical calculations and molecular dynamics simulations, a comprehensive picture of the molecule's behavior can be developed.

The electronic properties calculated by DFT can directly inform reactivity. For instance, the locations of the HOMO and LUMO can predict where the molecule is most likely to act as an electron donor or acceptor, respectively. Maps of the electrostatic potential can identify regions susceptible to nucleophilic or electrophilic attack.

Q & A

Q. How does this compound compare structurally and functionally to analogs like Methyl 6-aminohexanoate hydrochloride in peptide synthesis?

  • Comparative Analysis :
  • Chain Length : Ethyl ester’s longer alkyl chain increases lipophilicity, enhancing membrane permeability vs. methyl analogs .
  • Applications : Ethyl derivatives are preferred for prodrug designs targeting intestinal absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.